Rebamipide - 90098-04-7

Rebamipide

Catalog Number: EVT-279837
CAS Number: 90098-04-7
Molecular Formula: C19H15ClN2O4
Molecular Weight: 370.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebamipide is a synthetic drug classified as an amino acid modified hydroxylquinoline. [] It is primarily recognized for its gastroprotective properties. [, , ] In scientific research, Rebamipide is employed to investigate its effects on various cellular processes and disease models.

3-bromorebamipide

Compound Description: 3-bromorebamipide is a novel compound identified as a major product of the reaction between Rebamipide and hypobromous acid (HOBr) []. This reaction is significant because HOBr is generated by eosinophils and neutrophils, particularly at inflammation sites, suggesting 3-bromorebamipide might be generated from Rebamipide within the body under inflammatory conditions [].

Relevance: As a direct product of Rebamipide reacting with an inflammatory mediator, 3-bromorebamipide potentially contributes to the overall pharmacological activity of Rebamipide, although its specific properties remain to be elucidated [].

Prostaglandin E2 (PGE2)

Compound Description: Prostaglandin E2 is a key mediator of various physiological processes, including inflammation and bone metabolism. Rebamipide has been shown to influence PGE2 levels in several ways. Firstly, Rebamipide enhances PGE2 synthesis in gastric mucosa []. Secondly, it stimulates the production of endogenous prostaglandins, including PGE2, in gastric epithelial cells [].

N-acetylcysteine (NAC)

Compound Description: N-acetylcysteine is a well-known antioxidant and mucolytic agent. While often used in conjunction with Rebamipide, specifically in ophthalmological research, NAC also serves as a contrasting agent in some studies. For instance, one study utilized an N-acetylcysteine-treated in vivo model to induce ocular surface changes, subsequently evaluating Rebamipide's ability to counteract these effects [].

Lansoprazole

Compound Description: Lansoprazole belongs to the proton pump inhibitor (PPI) drug class, commonly prescribed to reduce gastric acid production. In several studies, Lansoprazole was used as a comparative agent to assess Rebamipide's efficacy in preventing NSAID-induced gastrointestinal complications [, ].

Misoprostol

Compound Description: Misoprostol is a synthetic prostaglandin E1 analog known for its gastroprotective properties. It's frequently used to prevent NSAID-induced ulcers. Several studies directly compared Rebamipide with Misoprostol to assess their relative efficacy and safety in preventing NSAID-induced gastrointestinal complications [, ].

Cimetidine

Compound Description: Cimetidine is a histamine H2 receptor antagonist that reduces gastric acid secretion. A study investigated the combined therapeutic effects of Rebamipide and Cimetidine on experimental gastritis in rats []. The study demonstrated an enhanced effect when both drugs were used in combination, suggesting a synergistic interaction between the two compounds.

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil is a chemotherapy drug known to induce intestinal mucositis as a significant side effect. A study investigated the protective effects of Rebamipide on 5-FU-induced small intestinal mucositis in a mouse model []. Rebamipide administration attenuated the severity of 5-FU-induced mucosal injury, indicating a protective role for Rebamipide against chemotherapy-induced mucositis.

Source and Classification

Rebamipide is classified as a gastroprotective agent and is chemically known as (E)-N-(4-chlorobenzoyl)-2-amino-3-(1H-quinolin-2-yl) propanamide. It is derived from quinolone compounds and has been extensively studied for its therapeutic effects on gastric mucosal protection and healing. The compound is primarily sourced from synthetic processes involving various precursors, including glycine methyl ester and chlorinated benzoyl compounds .

Synthesis Analysis

The synthesis of rebamipide has been explored through several methods:

Molecular Structure Analysis

Rebamipide's molecular structure features a quinoline ring system substituted with a chlorobenzoyl moiety. The compound's molecular formula is C15H14ClN2OC_{15}H_{14}ClN_{2}O, with a molecular weight of approximately 274.74 g/mol. Key structural characteristics include:

  • Quinoline Core: Provides essential pharmacological activity.
  • Chlorobenzoyl Group: Enhances lipophilicity and biological activity.
  • Amine Functionality: Contributes to its interaction with biological targets.

The three-dimensional conformation of rebamipide has been analyzed using X-ray crystallography, revealing insights into its solid-state behavior and potential interactions in biological systems .

Chemical Reactions Analysis

Rebamipide participates in several chemical reactions relevant to its synthesis and application:

  • Acylation Reactions: The acylation of amino acid derivatives with p-chlorobenzoyl chloride is critical for forming rebamipide.
  • Hydrolysis: Hydrolytic reactions are employed to convert intermediate compounds into the final product.
  • Reduction Reactions: Selective reduction techniques are used to purify rebamipide by removing unwanted brominated by-products .
Mechanism of Action

Rebamipide exhibits its pharmacological effects primarily through:

  • Mucosal Protection: It enhances mucus secretion in the gastric lining, providing a protective barrier against acid damage.
  • Anti-inflammatory Effects: Rebamipide inhibits pro-inflammatory cytokines such as interleukin-8 by suppressing nuclear factor kappa B signaling pathways in corneal fibroblasts, suggesting potential applications in ocular inflammation as well .
  • Stimulation of Epithelial Cell Growth: The compound promotes the proliferation of gastric epithelial cells, aiding in mucosal repair processes.
Physical and Chemical Properties Analysis

Rebamipide possesses several notable physical and chemical properties:

  • Solubility: It exhibits moderate solubility in water, which can be enhanced through salt formation (e.g., potassium salts) or cocrystallization techniques.
  • Stability: The compound is stable under standard storage conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Rebamipide has a melting point ranging from 150°C to 155°C .
Applications

Rebamipide is primarily applied in:

  • Gastroenterology: Used for treating gastric ulcers, acute gastritis, and other gastrointestinal disorders due to its protective effects on the gastric mucosa.
  • Ophthalmology: Investigated for its potential use in treating dry eye syndrome and corneal inflammation due to its anti-inflammatory properties .
  • Research Applications: Studies continue to explore rebamipide's mechanisms at the cellular level, including its effects on immune modulation and tissue repair processes.
Introduction to Rebamipide in Academic Research

Historical Development and Pharmacological Classification

Rebamipide, chemically designated as (2R)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid (C₁₉H₁₅ClN₂O₄; molecular weight 370.79 g/mol), emerged from systematic screening of >500 amino acid analogs of 2(1H)-quinolinone in the 1980s [1] [2]. It was specifically engineered to address limitations of antisecretory drugs (e.g., proton pump inhibitors) by enhancing the quality of ulcer healing rather than merely accelerating the process. Approved in Japan in the 1990s for gastric ulcers and acute gastritis, rebamipide is classified pharmacologically as a mucoprotective cytoprotective agent due to its multi-targeted action on mucosal defense mechanisms [1] [3]. Unlike acid-suppressing drugs (e.g., pantoprazole), rebamipide lacks antisecretory effects but stimulates endogenous prostaglandins and epithelial repair pathways [2] [10].

Key Research Milestones:

YearDevelopmentSignificance
1980sCompound screening and identificationSelected from 500+ quinolinone derivatives for superior mucosal protection
1998Comprehensive mechanism review publishedDetailed prostaglandin stimulation and antioxidant actions [1]
2012Topical formulation approval (ophthalmology)Expansion beyond gastrointestinal applications [7]
2025Global efficacy meta-analysesConfirmed non-inferiority to PPIs in NSAID injury prevention [6]

Its unique pharmacokinetic profile includes poor water solubility (Biopharmaceutics Classification System class IV), high plasma protein binding (98.5%), and dual plasma concentration peaks due to variable absorption along the GI tract [2] [9]. Metabolism occurs primarily via hepatic CYP3A4 to 6-hydroxy and 8-hydroxy metabolites, with minimal drug interaction risk [2] [10].

Table 1: Pharmacological Classification Comparison

Agent TypeExample DrugsPrimary MechanismRebamipide Differentiation
AntisecretoryOmeprazole, FamotidineH⁺/K⁺-ATPase or H₂-receptor inhibitionNo acid suppression; cytoprotective focus
Prostaglandin AnalogMisoprostolDirect PGE₁ replacementEndogenous PGE₂ induction without diarrhea risk
MucoprotectiveSucralfateBarrier formation via aluminum-sucrose complexMolecular regeneration of mucus and epithelium

Significance in Mucosal Pathophysiology Research

Prostaglandin Modulation and Oxidative Stress

Rebamipide uniquely regulates gastric prostaglandin E₂ (PGE₂) via dual-pathway modulation:

  • Upregulation of COX-2: Enhances mRNA expression of cyclooxygenase-2, boosting PGE₂ synthesis [4].
  • Inhibition of 15-PGDH: Suppresses the catabolic enzyme 15-hydroxyprostaglandin dehydrogenase, increasing bioactive PGE₂ tissue concentrations by 1.4-fold without altering synthesis rates [4]. This mechanism is effective even in COX-2-knockout models, confirming prostaglandin-independent pathways [4].

Concurrently, rebamipide acts as a potent oxygen radical scavenger. It suppresses reactive oxygen species (ROS) generated by neutrophils or NSAIDs, reducing lipid peroxidation and protein carbonyl formation in gastric mucosa [1] [8]. Experimental models show it decreases malondialdehyde (a ROS biomarker) by >40% while enhancing superoxide dismutase activity [8].

Anti-Inflammatory and Antimicrobial Synergy

In H. pylori-associated pathologies, rebamipide:

  • Attenuates neutrophil infiltration and IL-8 production via NF-κB pathway inhibition [1] [9].
  • Enhances standard eradication therapy efficacy by reducing mucosal inflammation, improving antibiotic penetration [5]. Clinical trials report 10–15% higher ulcer healing rates with rebamipide adjunctive therapy versus antibiotics alone [5].

Mucosal Healing and Barrier Integrity

Rebamipide promotes structural and functional restoration of damaged mucosa through:

  • Mucin upregulation: Stimulates mucus glycoprotein (MUC5AC) synthesis, increasing gastric mucus thickness by 30–50% in animal models [1] [2].
  • Growth factor induction: Augments epidermal growth factor (EGF) and transforming growth factor-beta (TGF-β) expression, accelerating epithelial cell migration and proliferation [1] [8]. In vitro studies demonstrate 2-fold faster wound closure in rebamipide-treated epithelial monolayers [1].
  • Angiogenesis: Activates genes encoding vascular endothelial growth factor (VEGF), improving microcirculation in ulcer bases [3].

Table 2: Key Research Models Demonstrating Efficacy

Pathology ModelInterventionOutcomeReference Mechanism
NSAID-induced injuryRebamipide 100 mg/kg + indomethacin89% reduction in mucosal breaks vs. control15-PGDH suppression [4]
H. pylori gastritisRebamipide + triple therapy55.2% symptom resolution vs. 51.7% placeboNF-κB inhibition [5]
Post-endoscopic ulcers2% rebamipide solutionSuperior healing scores vs. salineEGF/TGF-β upregulation [5]

Emerging Research Avenues

Beyond gastroduodenal applications, rebamipide’s mechanisms have spurred research in:

  • Ophthalmology: Topical rebamipide increases conjunctival goblet cells and tear mucin in dry eye disease [7] [9].
  • Oncology: Downregulates phospholipase D, suppressing inflammation-driven gastric carcinogenesis [1] [8].
  • Bone/cartilage repair: Modulates MMPs and TGF-β, reducing articular cartilage degradation in osteoarthritis models [9].

Properties

CAS Number

90098-04-7

Product Name

Rebamipide

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)

InChI Key

ALLWOAVDORUJLA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

2-(4-chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid
OPC 12759
OPC-12759
rebamipide
rebamipide, (+)-isomer
rebamipide, (-)-isome

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)O)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.